- Palladium-Catalyzed Remote Diborylative Cyclization of Dienes with Diborons via Chain WalkingJournal of the American Chemical Society, 2021, 143(46), 19275-19281,
Cas no 94242-85-0 (2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane)

94242-85-0 structure
Nome del prodotto:2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
Numero CAS:94242-85-0
MF:C7H15BO2
MW:142.003802537918
MDL:MFCD09027082
CID:819884
PubChem ID:11759390
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
- Methyl boronic acid pinacol ester
- Methylboronic acid pinacol ester
- 1,3,2-Dioxaborolane, 2,4,4,5,5-pentamethyl-
- AK101378
- MethylboronicAcidPinacolEster
- FCH922926
- EBD214633
- MB06754
- PENTAMETHYL-1,3,2-DIOXABOROLANE
- BC000818
- SY025061
- AB0009840
- ST2403630
- AX8232917
- P2602
- J3.564.400H
- (4,4,5,5-Tetramethyl-1,3,2-diox
- 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane (ACI)
- Pinacol, cyclic methaneboronate (6CI)
- 94242-85-0
- CS-W018635
- EN300-316299
- AKOS006343549
- SCHEMBL14399
- 2-methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DS-2394
- DTXSID00471933
- C7H15BO2
- MFCD09027082
- AC-33927
-
- MDL: MFCD09027082
- Inchi: 1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3
- Chiave InChI: FOQJHZPURACERJ-UHFFFAOYSA-N
- Sorrisi: O1C(C)(C)C(C)(C)OB1C
Proprietà calcolate
- Massa esatta: 142.11651g/mol
- Carica superficiale: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta legami ruotabili: 0
- Massa monoisotopica: 142.11651g/mol
- Massa monoisotopica: 142.11651g/mol
- Superficie polare topologica: 18.5Ų
- Conta atomi pesanti: 10
- Complessità: 127
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Colore/forma: No data available
- Densità: 0.88±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: No data available
- Punto di ebollizione: 35°C/20mmHg(lit.)
- Punto di infiammabilità: 31.3±18.7 ºC,
- Indice di rifrazione: 1.4003 (20 ºC)
- PSA: 18.46000
- LogP: 1.70840
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H226
- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Numero di trasporto dei materiali pericolosi:3272
- Istruzioni di sicurezza: H303+H313+H333
- PackingGroup:III
- Condizioni di conservazione:0-10°C
- Classe di pericolo:3
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD232917-10g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 98% | 10g |
¥116.0 | 2024-04-17 | |
eNovation Chemicals LLC | Y1046076-25g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 98%+ | 25g |
$85 | 2024-06-07 | |
eNovation Chemicals LLC | Y1046076-100g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 98%+ | 100g |
$450 | 2023-05-17 | |
Enamine | EN300-316299-10.0g |
pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 95.0% | 10.0g |
$1839.0 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0069-10G |
2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 95% | 10g |
¥ 1,590.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0069-5G |
2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 95% | 5g |
¥ 957.00 | 2023-04-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD232917-5g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 98% | 5g |
¥70.0 | 2024-04-17 | |
Chemenu | CM137049-25g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 97% | 25g |
$92 | 2024-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850736-25g |
Methylboronic Acid Pinacol Ester |
94242-85-0 | ≥97% | 25g |
¥568.80 | 2022-01-12 | |
TRC | P274395-2.5g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 2.5g |
$ 130.00 | 2022-06-03 |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 2 - 3 s, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Calcium hydride Solvents: Pentane
Riferimento
- Addition compounds of alkali metal hydrides. 28. Preparation of potassium dialkoxymonoalkylborohydrides from cyclic boronic esters. A new class of reducing agentsJournal of Organic Chemistry, 1986, 51(3), 337-42,
Synthetic Routes 3
Condizioni di reazione
1.1 Solvents: p-Xylene , Benzene-d6 ; rt
Riferimento
- Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of AlkenesJournal of the American Chemical Society, 2017, 139(36), 12758-12772,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C
Riferimento
- Method for preparing alkyl borate through boron esterification of alkyl halide without transition metal catalysis, China, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Catalysts: Calcium hydride Solvents: Pentane
Riferimento
- Calcium Hydridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C
Riferimento
- Transition-Metal-Free Borylation of Alkyl Iodides via a Radical MechanismOrganic Letters, 2019, 21(17), 6597-6602,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- The Influence of Boryl Substituents on the Formation and Reactivity of Adjacent and Vicinal Free Radical CentersJournal of the American Chemical Society, 2000, 122(23), 5455-5463,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Method for preparation of 2-trifluoromethyl-4,5-dihydrooxepin derivatives, Japan, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ; 48 h, 25 °C
Riferimento
- Suzuki-Miyaura cross-couplings of secondary allylic boronic estersChemical Communications (Cambridge, 2012, 48(9), 1230-1232,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ; 48 h, rt
Riferimento
- Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic EstersAngewandte Chemie, 2020, 59(3), 1187-1191,
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: 2922856-92-4 (silica supported) Solvents: Cyclooctane ; 16 h, 500 psi, 150 °C
Riferimento
- Silica Supported Organometallic IrI Complexes Enable Efficient Catalytic Methane BorylationJournal of the American Chemical Society, 2023, 145(14), 7992-8000,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Cyclohexane Catalysts: Diaquatetrakis[μ-[4′-[bis(4′-carboxy[1,1′-biphenyl]-4-yl)phosphino][1,1′-bipheny… (reaction products with di-μ-chlorobis(1,5-cyclooctadiene)diiridium) ; 15 h, 50 bar, 110 °C; cooled
Riferimento
- Metal-Organic Framework Stabilizes a Low-Coordinate Iridium Complex for Catalytic Methane BorylationJournal of the American Chemical Society, 2019, 141(28), 11196-11203,
Synthetic Routes 13
Condizioni di reazione
1.1 Catalysts: Rhodium, [(1,2,3,4,5,6-η)-hexamethylbenzene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl… Solvents: Cyclohexane ; 14 h, 3500 kPa, 150 °C
Riferimento
- Catalyst-controlled selectivity in the C-H borylation of methane and ethaneScience (Washington, 2016, 351(6280), 1421-1424,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Calcium hydride Solvents: Pentane
Riferimento
- Calcium hydridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Synthetic Routes 15
Condizioni di reazione
Riferimento
- Determination of methylboronic acid in teboroxime by capillary gas chromatographyJournal of Chromatography, 1991, 585(2), 348-52,
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Cyclohexene ; 16 h, 3447 kPa, 150 °C
Riferimento
- Catalytic borylation of methaneScience (Washington, 2016, 351(6280), 1424-1427,
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Raw materials
- Methoxyboronic acid pinacol ester
- Methylboronic acid
- 2,3-Dimethylbutane-2,3-diol
- Borate(1-), tetrakis[3,5-bis(trifluoromethyl)phenyl]-
- Bis(pinacolato)diborane
- Pinacolborane
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Preparation Products
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Letteratura correlata
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
94242-85-0 (2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane) Prodotti correlati
- 90084-43-8((1S,2S,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02?]decane)
- 126689-01-8(Cyclopropylboronic acid, pinacol ester)
- 72824-04-5(Allylboronic acid pinacol ester)
- 75927-49-0(Vinylboronic Acid Pinacol Ester)
- 1195-66-0(Methoxyboronic acid pinacol ester)
- 73183-34-3(Bis(pinacolato)diborane)
- 25015-63-8(Pinacolborane)
- 87100-15-0(2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 61676-62-8(2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 96649-78-4(2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94242-85-0)Methyl boronic acid pinacol ester

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:94242-85-0)2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane

Purezza:99%
Quantità:10.0g
Prezzo ($):199.0